molecular formula C11H12N2O B13810878 3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl-

3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl-

Cat. No.: B13810878
M. Wt: 188.23 g/mol
InChI Key: XYZAGMNEGKHCLP-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- is an organic compound belonging to the pyrazolone family. This compound is characterized by its heterocyclic structure, which includes a pyrazole ring fused with a ketone group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazolones depending on the reagents used.

Scientific Research Applications

3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antioxidant.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may inhibit specific enzymes or receptors involved in inflammatory and neurological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-: Similar structure but lacks the phenyl group.

    3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Similar structure with a methyl group instead of a dimethyl group.

    Aminopyrine: Contains a dimethylamino group and is used as an analgesic and antipyretic.

Uniqueness

3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, allowing it to cross biological membranes more easily, and its dimethyl groups contribute to its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,5-dimethyl-1-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-9-8-11(14)12(2)13(9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

XYZAGMNEGKHCLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=CC=CC=C2)C

Origin of Product

United States

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